4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine
Description
This compound features a piperidine core linked via a sulfonyl group to a 2-thienyl ring, which is further substituted with a 1,3,4-oxadiazole moiety bearing a pyrrolidin-1-ylcarbonyl group. The sulfonyl group may enhance solubility and metabolic stability compared to non-sulfonated analogs .
Properties
CAS No. |
1251571-94-4 |
|---|---|
Molecular Formula |
C25H20N4O2 |
Molecular Weight |
408.461 |
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30) |
InChI Key |
VEVAJXSZYHLUDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine is a synthetic derivative that incorporates several pharmacologically relevant moieties, including piperidine, oxadiazole, and thienyl groups. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Formula
The structural formula of the compound can be represented as follows:
This indicates the presence of various functional groups that contribute to its biological activity.
Key Features
- Piperidine Ring : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Thienyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research has shown that compounds similar to 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and piperidine rings demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Inhibition studies have indicated that this compound may act as an acetylcholinesterase inhibitor. Compounds with similar structures have shown strong inhibitory effects on urease activity, which is crucial for treating infections caused by urease-producing bacteria .
Binding Studies
In silico docking studies provide insights into the binding interactions of the compound with various biological targets. These studies suggest that the compound can effectively interact with amino acids in target proteins, enhancing its pharmacological effectiveness .
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of piperidine and oxadiazole assessed their antibacterial properties. The results indicated that several compounds exhibited strong activity against selected bacterial strains, highlighting the potential of these derivatives in developing new antibacterial agents .
Study 2: Enzyme Interaction
Another significant study focused on the interaction of similar compounds with bovine serum albumin (BSA). The findings revealed that these compounds bind effectively to BSA, suggesting their potential for therapeutic applications in drug delivery systems .
Table 1: Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Binding Affinity |
|---|---|---|---|
| Compound A | Strong against B. subtilis | Yes | High |
| Compound B | Moderate against S. typhi | Yes | Moderate |
| 4-Methyl... | Moderate against various strains | Yes | High |
Table 2: Binding Interactions
| Amino Acid Residue | Interaction Type | Energy (kcal/mol) |
|---|---|---|
| Aspartate | Hydrogen Bond | -5.0 |
| Serine | Hydrophobic | -3.5 |
| Leucine | Van der Waals | -2.0 |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the pyrrolidine ring is significant as such derivatives have been extensively studied for their ability to modulate biological activity through interactions with various receptors and enzymes.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole exhibit promising antimicrobial properties. Research has shown that compounds similar to 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may also possess similar antimicrobial efficacy.
Anticancer Research
Compounds containing oxadiazole and thienyl groups have been evaluated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific mechanisms by which 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine operates require further investigation.
Neuropharmacology
The presence of the pyrrolidine moiety in the compound suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been linked to neuroprotective effects and cognitive enhancement . This compound could be explored for its effects on neurodegenerative diseases or cognitive disorders.
Target Interactions
The complex structure allows for multiple target interactions within biochemical pathways. The sulfonamide group may enhance solubility and bioavailability, facilitating interaction with biological targets .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be studied to optimize its therapeutic potential .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related molecules (Table 1), focusing on substituent variations and their implications:
Key Observations :
- Electronic Effects : The 2-thienyl group in the target compound introduces conjugated π-electrons, possibly enhancing binding to aromatic residues in enzymes compared to phenyl or aniline analogs .
- Sulfonyl Group: The sulfonyl linkage in the target compound likely improves solubility and stability relative to non-sulfonated derivatives like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
